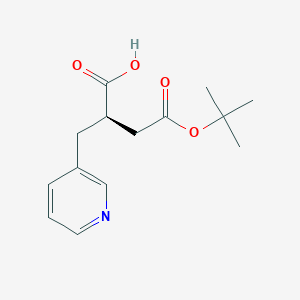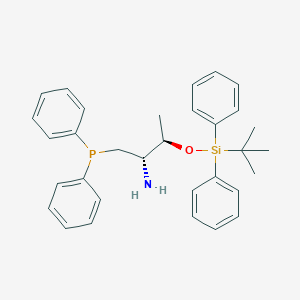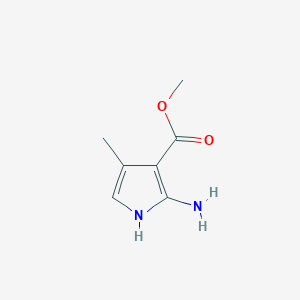![molecular formula C12H15ClFN B12945026 4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chlorinated and fluorinated phenyl group attached to the piperidine ring. This structural motif is significant in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Chloro-6-fluoro-phenyl)methyl]pyridine: Similar structure but with a pyridine ring instead of piperidine.
4-[(2-Chloro-6-fluoro-phenyl)methyl]morpholine: Contains a morpholine ring instead of piperidine.
4-[(2-Chloro-6-fluoro-phenyl)methyl]thiomorpholine: Features a thiomorpholine ring.
Uniqueness
4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine is unique due to its specific combination of a piperidine ring with a chlorinated and fluorinated phenyl group. This unique structure imparts distinct chemical and pharmacological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15ClFN |
|---|---|
Molekulargewicht |
227.70 g/mol |
IUPAC-Name |
4-[(2-chloro-6-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15ClFN/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2 |
InChI-Schlüssel |
DEEURGUWNFGESJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



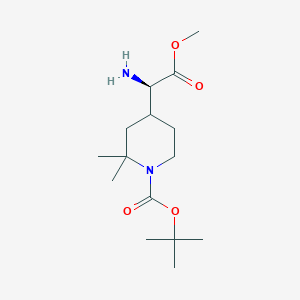

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
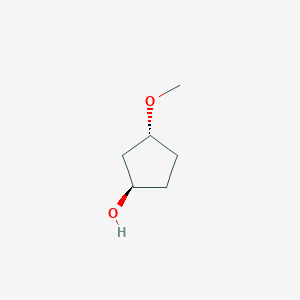
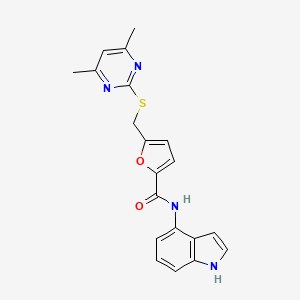
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
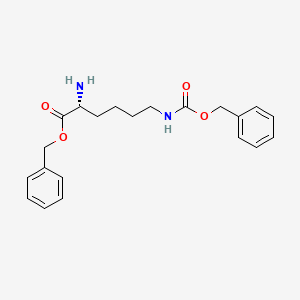
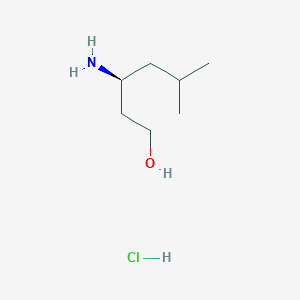
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
